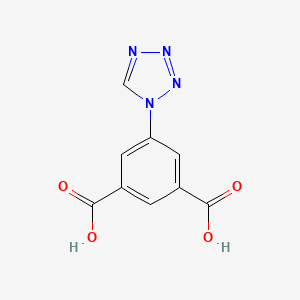

5-(1H-tetrazol-1-yl)isophthalic acid

Overview

Description

5-(1H-tetrazol-1-yl)isophthalic acid is a chemical compound with the molecular formula C9H6N4O4 . It has an average mass of 234.168 Da and a monoisotopic mass of 234.038910 Da . It is also known by other names such as 1,3-Benzenedicarboxylic acid, 5-(1H-tetrazol-1-yl)- .

Synthesis Analysis

A series of lanthanide coordination polymers (LnCPs), namely [Ln (TZI) (H2O)5]n (1–5) [Ln = Nd (1), Eu (2), Gd (3), Tb (4) and Sm (5)], were synthesized through the self-assembly of 5-(1H-tetrazol-5-yl)isophthalic acid (H3TZI) ligand and lanthanide ions .Molecular Structure Analysis

Four transition metal coordination polymers with 5-(1H-tetrazol-5-yl)isophthalic acid ligand (H3TZI) were synthesized and structurally characterized . They are formulated as [Zn (TZI)]· (CH3)2NH2+·H2O (1), [Cd2 (OH) (TZI) (H2O)2]·DMF·0.5H2O (2), [MnNa (TZI)]·2H2O (3), and [Mn3 (TZI)2 (12H2O)]·4H2O (4) .Chemical Reactions Analysis

The compound exhibits 3D structures containing butterfly-shaped tetranuclear M4 (μ3 -OH)2 clusters as secondary building units (SBUs) . In one of the structures, the SBUs are connected into 1D chains by the tetrazolate groups of the TZI ligands and the chains are further interlinked into a (4,8)-connected 3D net by the TZI spacers .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3, a boiling point of 600.1±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has an enthalpy of vaporization of 93.9±3.0 kJ/mol and a flash point of 316.7±34.3 °C . The compound has an index of refraction of 1.761 and a molar refractivity of 55.4±0.5 cm3 .Scientific Research Applications

Luminescence Studies

The compound has applications in luminescence studies. It can be used to create metal–organic frameworks (MOFs) that exhibit luminescent properties, which are useful in sensors and other optical devices .

Magnetic Property Analysis

It is also involved in the synthesis of MOFs with specific magnetic properties, which could be applied in data storage or magnetic resonance imaging (MRI) .

Coordination Polymers

5-(1H-tetrazol-1-yl)isophthalic acid is a key ligand in the formation of coordination polymers, which have potential uses in gas storage, separation technologies, and catalysis .

Host-Guest Chemistry

This compound can function as a host in host-guest chemistry applications, where it can encapsulate other molecules within its structure, leading to possible use in drug delivery systems .

Structural Characterization of Polymers

It serves as a building block for structuring polymers that are characterized for various applications, including structural analysis and property determination .

Mechanism of Action

Target of Action

The primary targets of 5-(1H-tetrazol-1-yl)isophthalic acid are transition metal ions, such as zinc (Zn), cadmium (Cd), and manganese (Mn) . These ions play a crucial role in the formation of metal-organic frameworks (MOFs), which are the primary structures resulting from the interaction of 5-(1H-tetrazol-1-yl)isophthalic acid with these metal ions .

Mode of Action

5-(1H-tetrazol-1-yl)isophthalic acid interacts with its targets (transition metal ions) to form coordination polymers or MOFs . These MOFs are characterized by their unique structures, which are determined by the type of metal ion and the conditions under which they are synthesized . The tetrazole and carboxylate groups in 5-(1H-tetrazol-1-yl)isophthalic acid serve as bridges, linking the metal ions to form these complex structures .

Biochemical Pathways

The formation of MOFs involves the coordination of 5-(1H-tetrazol-1-yl)isophthalic acid with metal ions, leading to the formation of various structures . These structures can exhibit luminescent properties or magnetic properties depending on the type of metal ion involved

Pharmacokinetics

The bioavailability of this compound is likely to be influenced by its ability to form mofs with metal ions .

Result of Action

The formation of MOFs by 5-(1H-tetrazol-1-yl)isophthalic acid results in materials with unique properties. For example, some MOFs display intense photoluminescence properties in the solid state at room temperature . Others exhibit antiferromagnetic interactions . These properties make MOFs useful in a variety of applications, including sensing, catalysis, and drug delivery.

Action Environment

The action of 5-(1H-tetrazol-1-yl)isophthalic acid is influenced by environmental factors such as temperature, pH, and the presence of metal ions . These factors can affect the formation of MOFs and their properties. For example, the luminescence properties of some MOFs can be tuned by changing the type of metal ion or the conditions under which the MOF is synthesized .

properties

IUPAC Name |

5-(tetrazol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHNRONGYGYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-tetrazol-1-yl)isophthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-(1H-Tetrazol-1-yl)isophthalic acid contribute to the formation of porous materials?

A1: 5-(1H-Tetrazol-1-yl)isophthalic acid (H₂L) acts as an organic linker, binding to metal ions to form intricate 3D structures known as Metal-Organic Frameworks (MOFs) [, ]. The specific arrangement of H₂L and the chosen metal ion dictate the resulting framework topology and pore characteristics. For instance, when reacted with Cu(II) ions, H₂L forms a MOF with a rutile-related net topology featuring 1D channels []. These channels, upon solvent removal, create the microporous nature of the material.

Q2: What are the gas adsorption properties of the MOF derived from 5-(1H-Tetrazol-1-yl)isophthalic acid and Cu(II) ions?

A2: The MOF derived from 5-(1H-Tetrazol-1-yl)isophthalic acid and Cu(II) ions, denoted as [CuL] (1a) after desolvation, exhibits promising gas adsorption capabilities []. Studies reveal its ability to adsorb various gases, including N₂, H₂, O₂, CO₂, and CH₄. Notably, 1a displays high selectivity for O₂ over H₂ at 77 K and CO₂ over CH₄ at varying temperatures (195 K, 273 K, and 298 K) []. This selective adsorption behavior, coupled with its notable O₂ uptake at 77 K and significant CO₂ adsorption at room temperature and atmospheric pressure, renders 1a a potential candidate for applications in gas separation and purification processes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)

![N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine](/img/structure/B1437325.png)

![(3-Methoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B1437330.png)

![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)

![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)